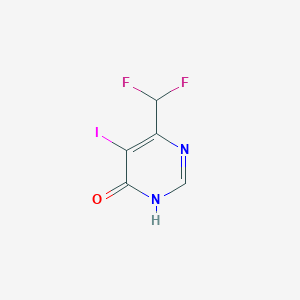
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that features both difluoromethyl and iodine substituents on a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of difluoromethyl and iodine groups in this compound makes it particularly interesting for various chemical and biological applications due to the unique properties imparted by these substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach is the difluoromethylation of heterocycles via a radical process, which has been shown to be effective in functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Difluoromethylation: The difluoromethyl group can be introduced or modified through difluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Difluorocarbene Precursors: For difluoromethylation, reagents like difluoromethylene phosphobetaine (PDFA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyrimidines, while difluoromethylation can introduce additional fluorine-containing groups.
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorine and iodine.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethyl-substituted heterocycles and iodinated pyrimidines. Examples include:
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have similar difluoromethyl and pyrimidine structures but differ in the position of the substituents.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature difluoromethyl groups but have different substitution patterns.
Uniqueness
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is unique due to the specific combination of difluoromethyl and iodine substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H3F2IN2O |
|---|---|
Peso molecular |
271.99 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3F2IN2O/c6-4(7)3-2(8)5(11)10-1-9-3/h1,4H,(H,9,10,11) |
Clave InChI |
LUGOKRAROJTINA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=O)N1)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


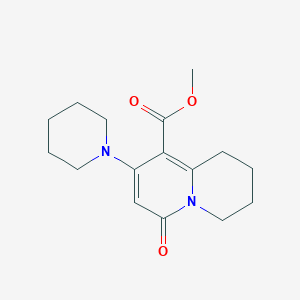
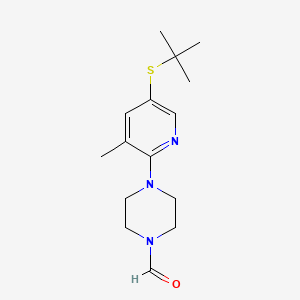

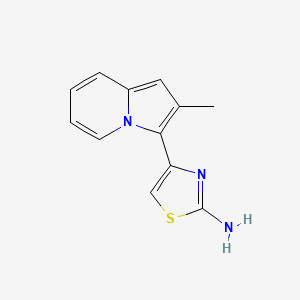



![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)

![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)
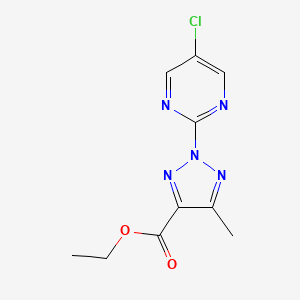
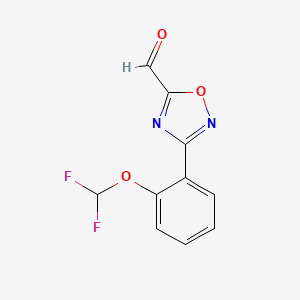
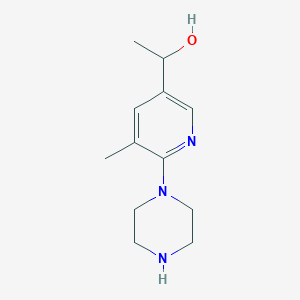
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
